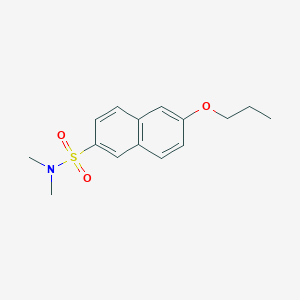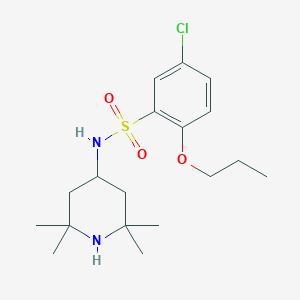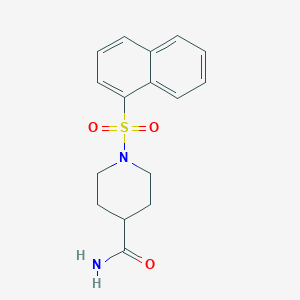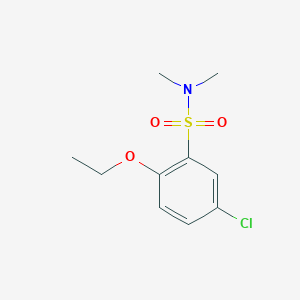
5-chloro-N-(2-methoxyethyl)-4-methyl-2-propoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-N-(2-methoxyethyl)-4-methyl-2-propoxybenzenesulfonamide, also known as MPB-CL, is a chemical compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of sulfonamide compounds and has been found to exhibit a range of biochemical and physiological effects. In
作用機序
The mechanism of action of 5-chloro-N-(2-methoxyethyl)-4-methyl-2-propoxybenzenesulfonamide involves its interaction with carbonic anhydrase enzymes. 5-chloro-N-(2-methoxyethyl)-4-methyl-2-propoxybenzenesulfonamide binds to the active site of the enzyme, thereby inhibiting its activity. This results in a range of physiological effects such as the reduction of acid-base balance and the inhibition of bone resorption. 5-chloro-N-(2-methoxyethyl)-4-methyl-2-propoxybenzenesulfonamide has also been found to modulate the activity of certain ion channels, which may contribute to its anticancer properties.
Biochemical and physiological effects:
5-chloro-N-(2-methoxyethyl)-4-methyl-2-propoxybenzenesulfonamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase enzymes, which are involved in a range of physiological processes such as acid-base balance, respiration, and bone resorption. 5-chloro-N-(2-methoxyethyl)-4-methyl-2-propoxybenzenesulfonamide has also been found to exhibit anticancer properties by inhibiting the growth of cancer cells. Furthermore, 5-chloro-N-(2-methoxyethyl)-4-methyl-2-propoxybenzenesulfonamide has been shown to modulate the activity of certain ion channels, which may contribute to its physiological effects.
実験室実験の利点と制限
5-chloro-N-(2-methoxyethyl)-4-methyl-2-propoxybenzenesulfonamide has several advantages for lab experiments. It is a well-characterized compound that has been extensively studied for its potential applications in scientific research. It is also readily available from commercial sources, which makes it easy to obtain for lab experiments. However, 5-chloro-N-(2-methoxyethyl)-4-methyl-2-propoxybenzenesulfonamide also has some limitations for lab experiments. It is a relatively expensive compound, which may limit its use in large-scale experiments. Furthermore, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on 5-chloro-N-(2-methoxyethyl)-4-methyl-2-propoxybenzenesulfonamide. One potential area of research is the development of more potent and selective inhibitors of carbonic anhydrase enzymes. Another area of research is the identification of the molecular targets of 5-chloro-N-(2-methoxyethyl)-4-methyl-2-propoxybenzenesulfonamide that are responsible for its anticancer properties. Furthermore, the use of 5-chloro-N-(2-methoxyethyl)-4-methyl-2-propoxybenzenesulfonamide as a tool in the study of protein-protein interactions and ion channel activity may lead to the development of new therapeutic targets for the treatment of a range of diseases.
合成法
The synthesis of 5-chloro-N-(2-methoxyethyl)-4-methyl-2-propoxybenzenesulfonamide involves the reaction of 5-chloro-4-methyl-2-propoxybenzenesulfonyl chloride with 2-methoxyethylamine. The reaction takes place in the presence of a base such as triethylamine or sodium hydroxide. The resulting product is purified using chromatography techniques such as flash chromatography or HPLC.
科学的研究の応用
5-chloro-N-(2-methoxyethyl)-4-methyl-2-propoxybenzenesulfonamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit inhibitory effects on the activity of carbonic anhydrase enzymes, which are involved in a range of physiological processes such as acid-base balance, respiration, and bone resorption. 5-chloro-N-(2-methoxyethyl)-4-methyl-2-propoxybenzenesulfonamide has also been found to exhibit anticancer properties by inhibiting the growth of cancer cells. Furthermore, 5-chloro-N-(2-methoxyethyl)-4-methyl-2-propoxybenzenesulfonamide has been used as a tool in the study of protein-protein interactions and has been found to modulate the activity of certain ion channels.
特性
分子式 |
C13H20ClNO4S |
|---|---|
分子量 |
321.82 g/mol |
IUPAC名 |
5-chloro-N-(2-methoxyethyl)-4-methyl-2-propoxybenzenesulfonamide |
InChI |
InChI=1S/C13H20ClNO4S/c1-4-6-19-12-8-10(2)11(14)9-13(12)20(16,17)15-5-7-18-3/h8-9,15H,4-7H2,1-3H3 |
InChIキー |
SOZDIUSDJYAQQO-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)NCCOC |
正規SMILES |
CCCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)NCCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![1-[(4-Ethoxy-1-naphthyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B275259.png)


![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4,5-dimethyl-2-propoxyphenyl)sulfonyl]piperazine](/img/structure/B275297.png)
![2-[(6-Propoxynaphthalen-2-yl)sulfonylamino]benzoic acid](/img/structure/B275306.png)

